

2-Formyl-5-methylphenylboronic acid molecular weight

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **2-Formyl-5-methylphenylboronic acid**

Cat. No.: **B1308008**

[Get Quote](#)

An In-depth Technical Guide to **2-Formyl-5-methylphenylboronic acid**

For researchers, scientists, and professionals in drug development, **2-Formyl-5-methylphenylboronic acid** is a valuable bifunctional reagent. Its utility stems from the presence of both a boronic acid group, which is a cornerstone of palladium-catalyzed cross-coupling reactions, and a formyl group that allows for a wide range of subsequent chemical transformations. This guide provides a comprehensive overview of its properties, synthesis, and key applications.

Physicochemical Properties

2-Formyl-5-methylphenylboronic acid is a solid, typically found as a powder. Its key quantitative properties are summarized below for easy reference.

Property	Value	References
Molecular Weight	163.97 g/mol (often rounded to 164)	[1] [2] [3]
Molecular Formula	C ₈ H ₉ BO ₃	[1] [2] [3]
CAS Number	40138-17-8	[1] [2] [4]
Typical Purity	≥95%	[3]
Appearance	Solid powder	
Storage Conditions	2-8°C, inert atmosphere	[3]

Synthesis and Handling

The synthesis of arylboronic acids, including **2-formyl-5-methylphenylboronic acid**, is typically achieved through the reaction of an organometallic intermediate with a borate ester. A common approach involves a lithium-halogen exchange followed by electrophilic trapping.

General Experimental Protocol for Synthesis

The following is a representative protocol for the synthesis of a formyl-substituted phenylboronic acid from an aryl halide precursor. This method is based on common synthetic routes for this class of compounds.[\[5\]](#)[\[6\]](#)

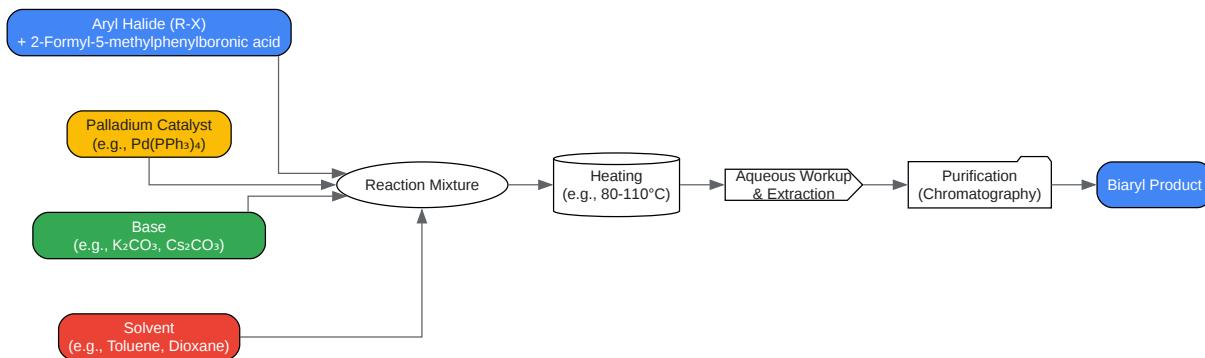
Materials:

- Aryl bromide (e.g., 2-bromo-4-methylbenzaldehyde)
- Anhydrous solvent (e.g., THF or Diethyl Ether)
- n-Butyllithium (n-BuLi) in hexanes
- Triisopropyl borate
- Aqueous acid (e.g., HCl)
- Organic solvent for extraction (e.g., Ethyl Acetate)

- Brine
- Anhydrous magnesium sulfate

Procedure:

- Dissolve the aryl bromide in the anhydrous solvent under an inert atmosphere (e.g., argon or nitrogen) and cool the solution to -78°C.
- Slowly add n-Butyllithium dropwise to the solution, maintaining the low temperature. Stir for a designated period to ensure complete lithium-halogen exchange.
- Add triisopropyl borate dropwise to the reaction mixture, again maintaining the temperature at -78°C.
- Allow the reaction to slowly warm to room temperature and stir overnight.
- Quench the reaction by adding aqueous acid.
- Extract the aqueous layer with an organic solvent.
- Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude boronic acid.
- Purify the crude product, typically by recrystallization or column chromatography.


Key Reactions and Applications in Drug Development

The synthetic utility of **2-formyl-5-methylphenylboronic acid** lies in the orthogonal reactivity of its two functional groups.

1. Suzuki-Miyaura Cross-Coupling:

The boronic acid moiety is primarily used in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.^[7] This reaction is a powerful tool for constructing complex biaryl systems, which are common motifs in pharmacologically active molecules.^[8] The ability to

create these structures efficiently makes this compound an invaluable building block in medicinal chemistry.[8]

[Click to download full resolution via product page](#)

Suzuki-Miyaura Coupling Workflow

2. Formyl Group Transformations:

The aldehyde (formyl) group serves as a versatile synthetic handle for further molecular elaboration through reactions such as:

- Reductive amination to introduce amine functionalities.
- Wittig reactions to form alkenes.
- Oxidation to a carboxylic acid.
- Reduction to an alcohol.

This dual reactivity allows for the construction of diverse chemical libraries from a single starting material, which is a critical strategy in the early phases of drug discovery.

Structural Considerations and Isomerization

An interesting characteristic of 2-formylphenylboronic acids is their potential to exist in equilibrium with a cyclic isomer, a 3-hydroxybenzoxaborole, particularly in solution.[9] This isomerization can influence the reactivity and physicochemical properties of the compound and is an important consideration for researchers when designing synthetic routes and interpreting analytical data.[9]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. calpaclab.com [calpaclab.com]
- 2. scbt.com [scbt.com]
- 3. (5-Formyl-2-methylphenyl)boronic acid - Lead Sciences [lead-sciences.com]
- 4. 2abiotech.net [2abiotech.net]
- 5. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. US7045640B2 - Method of producing 5-formyl-2-furylboronic acid - Google Patents [patents.google.com]
- 8. nbinfo.com [nbinfo.com]
- 9. mdpi.com [mdpi.com]
- To cite this document: BenchChem. [2-Formyl-5-methylphenylboronic acid molecular weight]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b1308008#2-formyl-5-methylphenylboronic-acid-molecular-weight\]](https://www.benchchem.com/product/b1308008#2-formyl-5-methylphenylboronic-acid-molecular-weight)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com